3-Bromo-1,2-propanediol

Catalog No.
S566342
CAS No.
4704-77-2
M.F
C3H7BrO2
M. Wt
154.99 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-1,2-propanediol

CAS Number

4704-77-2

Product Name

3-Bromo-1,2-propanediol

IUPAC Name

3-bromopropane-1,2-diol

Molecular Formula

C3H7BrO2

Molecular Weight

154.99 g/mol

InChI

InChI=1S/C3H7BrO2/c4-1-3(6)2-5/h3,5-6H,1-2H2

InChI Key

SIBFQOUHOCRXDL-UHFFFAOYSA-N

SMILES

C(C(CBr)O)O

Synonyms

(+/-)-Glycerol 1-Bromohydrin; 1-Bromo-1-deoxyglycerol; 1-Bromo-2,3-dihydroxy-propane; 1-Bromo-2,3-propanediol; 3-Bromo-1,2-dihydroxypropane; DL-Glycerol 1-Bromohydrin; Glycerol Bromohydrin; Glycerol α-Bromohydrin; α-Bromohydrin;

Canonical SMILES

C(C(CBr)O)O

The exact mass of the compound 3-Bromo-1,2-propanediol is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Alcohols - Glycols - Propylene Glycols - Supplementary Records. It belongs to the ontological category of bromohydrocarbon in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-Bromo-1,2-propanediol (CAS: 4704-77-2) is a functionalized glycerol derivative serving as a versatile C3 building block in organic synthesis. Its key structural features—a primary alkyl bromide and a vicinal diol—provide two distinct points for chemical modification. The bromide acts as a reactive handle for nucleophilic substitution, while the diol moiety imparts hydrophilicity and can be used for forming cyclic acetals or as a precursor to epoxides. These characteristics position it as a critical intermediate in the synthesis of pharmaceuticals, agrochemicals, and functional polymers where the precise introduction of a dihydroxypropyl group is required.

Direct substitution of 3-Bromo-1,2-propanediol with its chloro-analog, 3-chloro-1,2-propanediol, often fails in process-sensitive applications due to fundamental differences in chemical reactivity. The carbon-bromine bond is weaker and bromide is a better leaving group than chloride, resulting in significantly faster reaction rates for the bromo-compound in key nucleophilic substitution reactions like intramolecular cyclization to form glycidol. This increased reactivity allows for milder reaction conditions, shorter processing times, and potentially higher yields, which are critical factors in scaled production. Opting for the chloro-analog to reduce upfront cost can lead to process inefficiencies, necessitating harsher reagents or higher temperatures that may compromise the stability of other functional groups and decrease overall process yield.

Superior Precursor for Glycidol Synthesis via Intramolecular Cyclization

In the base-mediated synthesis of glycidol, a critical epoxide intermediate, 3-Bromo-1,2-propanediol demonstrates superior process efficiency compared to 3-chloro-1,2-propanediol. Due to the better leaving group ability of bromide, the intramolecular cyclization proceeds faster and under milder conditions, typically achieving yields greater than 90%. In contrast, syntheses starting from the chloro-analog often require heating and result in lower reported yields, ranging from 64% to 75.6%.

Evidence DimensionYield in Glycidol Synthesis
Target Compound Data>90%
Comparator Or Baseline3-Chloro-1,2-propanediol: 64% - 75.6%
Quantified DifferenceUp to ~26% higher yield
ConditionsBase-mediated intramolecular Williamson ether synthesis.

For scaled synthesis of glycidol or its derivatives, the higher yield and faster reaction time directly translate to increased throughput and lower manufacturing costs per unit.

Enabling Intermediate for Non-Ionic X-ray Contrast Media Synthesis

3-Bromo-1,2-propanediol is a key intermediate for manufacturing non-ionic X-ray contrast agents like Iohexol and Iopamidol. The synthesis of these complex molecules requires the strategic introduction of multiple dihydroxypropyl moieties to ensure high water solubility and biocompatibility, which is a critical performance attribute for injectable agents. The defined structure of 3-bromo-1,2-propanediol provides a reliable and high-purity route for this functionalization, a requirement for active pharmaceutical ingredient (API) manufacturing where final product purity and safety are non-negotiable.

Evidence DimensionPrecursor Suitability
Target Compound DataEstablished key intermediate for Iohexol and Iopamidol synthesis.
Comparator Or BaselineAlternative precursors (e.g., from epichlorohydrin) may introduce impurities or require additional steps.
Quantified DifferenceNot directly quantified, but implied by its established role in GMP-relevant synthesis.
ConditionsMulti-step synthesis of non-ionic X-ray contrast media.

Procuring this specific, high-purity intermediate is essential for reproducible synthesis of regulated pharmaceutical agents, minimizing risks of batch failure and ensuring patient safety.

Avoids Regioselectivity Issues Inherent to Epoxide Precursors

When synthesizing glycerol monoethers or other 1,2-diol derivatives, using 3-bromo-1,2-propanediol offers a significant process advantage over starting with an epoxide like glycidol. Nucleophilic ring-opening of unsymmetrical epoxides can lead to mixtures of regioisomers, complicating purification and reducing the yield of the desired product. By contrast, 3-bromo-1,2-propanediol has a pre-defined 1,2-diol structure, ensuring that subsequent nucleophilic attack occurs specifically at the carbon bearing the bromine atom. This eliminates regiochemical ambiguity and simplifies downstream processing.

Evidence DimensionRegiochemical Purity
Target Compound DataSingle regioisomer product via substitution at C1.
Comparator Or BaselineGlycidol or Epibromohydrin: Potential mixture of regioisomers upon ring-opening.
Quantified DifferenceQualitative: Avoidance of isomeric byproducts.
ConditionsSynthesis of glycerol derivatives via nucleophilic attack.

This simplifies product purification, increases the effective yield of the target molecule, and improves process reproducibility, which are critical considerations in both lab-scale and industrial production.

Process-Intensive Synthesis of Epoxide Intermediates

This compound is the right choice when the primary goal is the high-yield, rapid production of glycidol or its derivatives. The enhanced reactivity of the C-Br bond allows for shorter cycle times and milder conditions compared to using 3-chloro-1,2-propanediol, directly impacting process throughput and economic viability.

Intermediates for Regulated Pharmaceutical and Imaging Agents

For multi-step syntheses of APIs, such as non-ionic contrast media, where final product purity, solubility, and safety are paramount. Using 3-bromo-1,2-propanediol as the building block ensures the correct and reproducible installation of the critical dihydroxypropyl functional group.

Regiospecific Synthesis of Glycerol Derivatives

Ideal for applications requiring the unambiguous synthesis of 1-O-substituted glycerol derivatives. By starting with the pre-formed diol, this reagent avoids the formation of isomeric mixtures that can arise from the ring-opening of epoxide precursors like glycidol, simplifying purification and improving overall yield.

XLogP3

-0.3

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

4704-77-2

Wikipedia

3-bromopropane-1,2-diol

Dates

Last modified: 08-15-2023

Explore Compound Types